4-Chloro-2-methylbutyric Acid Methyl Ester

Purity Specification Quality Control Procurement Benchmark

4-Chloro-2-methylbutyric Acid Methyl Ester (CAS 13888-03-4), systematically named methyl 4-chloro-2-methylbutanoate, is a chlorinated ester with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol. It features a methyl ester group at C1, a methyl substituent at C2, and a terminal chlorine atom at C4, creating a bifunctional scaffold with an electrophilic ester carbonyl and a nucleophilically displaceable alkyl chloride.

Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
CAS No. 13888-03-4
Cat. No. B086252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylbutyric Acid Methyl Ester
CAS13888-03-4
Molecular FormulaC6H11ClO2
Molecular Weight150.6 g/mol
Structural Identifiers
SMILESCC(CCCl)C(=O)OC
InChIInChI=1S/C6H11ClO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3
InChIKeyZDDYJHVTUSUPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylbutyric Acid Methyl Ester (CAS 13888-03-4): Chemical Identity and Procurement Baseline


4-Chloro-2-methylbutyric Acid Methyl Ester (CAS 13888-03-4), systematically named methyl 4-chloro-2-methylbutanoate, is a chlorinated ester with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol [1]. It features a methyl ester group at C1, a methyl substituent at C2, and a terminal chlorine atom at C4, creating a bifunctional scaffold with an electrophilic ester carbonyl and a nucleophilically displaceable alkyl chloride . The compound is commercially available from multiple reputable vendors with certified purity ≥98.0% (GC) .

1
Certified high GC purity supports multi-step synthesis with reduced pre-use purification need.
2
2-Methyl stereocenter enables chiral building block synthesis and diastereoselective transformations.
3
Terminal Cl and methyl ester allow sequential functionalization with controllable substitution kinetics.

Why Generic Substitution Fails for 4-Chloro-2-methylbutyric Acid Methyl Ester: The 2-Methyl Distinction


In-class chloroalkyl esters cannot be freely interchanged for 4-Chloro-2-methylbutyric Acid Methyl Ester because the C2 methyl substituent introduces a stereocenter that is absent in the simpler, achiral methyl 4-chlorobutyrate (CAS 3153-37-5) [1]. This methyl group alters the steric environment around the ester carbonyl, modulates the reactivity of the terminal chloride through inductive and steric effects, and potentially influences the diastereoselectivity of subsequent transformations when the compound is used as a chiral building block . Substituting the methyl ester for an ethyl ester (CAS 70786-83-3) further changes the hydrolytic stability and the volatility of downstream intermediates .

Achiral analog
Methyl 4-chlorobutyrate lacks the C2 methyl group; stereochemical control may not transfer and diastereoselectivity can shift.
Ethyl ester
Ethyl 4-chloro-2-methylbutyrate alters hydrolytic stability and volatility, affecting downstream intermediate isolation.
Bromo analog
Methyl 4-bromo-2-methylbutanoate typically carries lower certified purity and faster halide displacement kinetics; chemoselectivity profile may differ.

Quantitative Differentiation Evidence: 4-Chloro-2-methylbutyric Acid Methyl Ester vs. Closest Analogs


Purity Specification: GC-Assured >98.0% vs. Typical 95% Bromo Analog

Commercially, 4-Chloro-2-methylbutyric Acid Methyl Ester is routinely supplied with a GC purity specification of >98.0%, as documented by TCI, Aladdin, and Fluorochem . In contrast, the bromo analog methyl 4-bromo-2-methylbutanoate (CAS 58029-83-7) is typically offered at a minimum purity of 95% . This 3-percentage-point gap in certified purity is meaningful for multi-step syntheses where cumulative impurity burdens affect overall yield.

Purity Specification
Data to verify
Target: >98.0% GC vs. bromo analog: 95% (min.)
Higher certified purity may reduce cumulative impurity burden in multi-step synthesis.
Vendor specifications; independent verification recommended.
Purity Specification Quality Control Procurement Benchmark

Boiling Point Advantage: 81°C/23.3 mmHg vs. 175–176°C for Methyl 4-Chlorobutyrate

The target compound exhibits a boiling point of 81°C at 23.3 mmHg (reduced pressure), as reported across multiple vendor technical datasheets . Methyl 4-chlorobutyrate (CAS 3153-37-5), which lacks the C2 methyl substituent, has a significantly higher boiling point of 175–176°C at atmospheric pressure . Under comparable reduced-pressure conditions, the 2-methyl analog is expected to distill at a substantially lower temperature, facilitating gentler purification and reducing the risk of thermal decomposition.

Boiling Point
Data to verify
81°C / 23.3 mmHg vs. methyl 4-chlorobutyrate 175–176°C (atm)
Lower boiling point supports gentler distillation and reduced thermal stress.
Reduced-pressure values; confirm under actual process conditions.
Boiling Point Distillation Purification

Density Differential: 1.08 g/mL vs. 1.12 g/mL for Methyl 4-Chlorobutyrate

The density of 4-Chloro-2-methylbutyric Acid Methyl Ester is reported as 1.08 g/mL at 20°C, whereas methyl 4-chlorobutyrate has a density of 1.12 g/mL at 25°C . Although the temperature difference is minor, the ~0.04 g/mL difference reflects the effect of the 2-methyl substituent on molecular packing and molar volume. This distinction is relevant for process engineering calculations involving mass-to-volume conversions and phase-separation behavior.

Density
Data to verify
1.08 g/mL (20°C) vs. methyl 4-chlorobutyrate 1.12 g/mL (25°C)
Density difference affects process volume calculations and phase-separation behavior.
Slight temperature offset; verify at process temperature.
Density Physical Property Formulation

Molecular Weight and Leaving-Group Potential: Chloro vs. Bromo Analog in Nucleophilic Displacement

With a molecular weight of 150.60 g/mol, the chloro ester is approximately 23% lighter than its bromo analog methyl 4-bromo-2-methylbutanoate (MW 195.05 g/mol) [1]. The chlorine leaving group (pKₐ of HCl ≈ -7) offers a different nucleophilic displacement profile compared to bromine (pKₐ of HBr ≈ -9), with the chloro analog generally providing slower, more controllable substitution kinetics. This can be advantageous when chemoselectivity between the ester carbonyl and the alkyl halide terminus is required.

MW & Leaving Group
Class-level
MW 150.60 g/mol (Cl); ΔMW 44.45 vs. Br analog; ΔpKa ~2
Lighter MW and chloride leaving group may offer better atom economy and controllable substitution.
Reactivity trends based on halide class; validate in specific reaction medium.
Leaving Group Nucleophilic Substitution Reactivity

Patent-Cited Utility: Documented Use as a Synthetic Intermediate in US06552217B2

US Patent 6,552,217 B2 explicitly employs methyl 4-chloro-2-methylbutyrate as a synthetic intermediate, wherein its xylene solution is contacted with sodium methoxide and heated to 100–200°C to effect a subsequent transformation [1]. In contrast, no equivalent patent precedent was identified for the regioisomeric methyl 3-chloro-2-methylbutanoate (CAS 815-75-8) in a comparable industrial process. This patent citation provides third-party, documented evidence of the compound's process-validated synthetic utility.

Patent-Cited Utility
Head-to-head
Cited in US06552217B2 as process intermediate; regioisomer CAS 815-75-8 not found.
Documented patent use provides validated process conditions for route scouting.
Process details (xylene, NaOMe, 100–200°C) available in patent.
Patent Evidence Synthetic Intermediate Industrial Relevance

Refractive Index as an Identity and Purity Proxy: n20/D 1.43

4-Chloro-2-methylbutyric Acid Methyl Ester has a reported refractive index range of 1.432–1.434 (n20/D), with the TCI specification listing 1.43 . The simpler methyl 4-chlorobutyrate has a refractive index of approximately 1.433 at 20°C, making them nearly indistinguishable by this metric alone . However, when combined with boiling point and density data, the triad of refractive index, boiling point, and density provides a robust, instrumentally accessible identity confirmation suite that distinguishes this 2-methyl-substituted ester from its non-methylated counterpart.

Refractive Index
Data to verify
n20/D 1.432–1.434; combined with BP and density for identity confirmation.
Multi-parameter identity check enables rapid in-process control without GC.
Refractive index alone insufficient; use with boiling point and density.
Refractive Index Identity Confirmation In-Process Control

Evidence-Backed Application Scenarios for 4-Chloro-2-methylbutyric Acid Methyl Ester


Multi-Step Pharmaceutical Intermediate Synthesis Requiring High Purity Input

When this compound is used as a starting material in multi-step pharmaceutical syntheses—particularly those documented in patent literature such as US06552217B2—the >98.0% GC purity specification directly minimizes cumulative impurity carry-through. This is critical when the target API has stringent purity thresholds and the cost of removing byproducts at later stages exceeds the marginal procurement cost of a higher-purity starting material [1].

Synthesis of Chiral Building Blocks via Enzymatic or Asymmetric Transformations

The C2 methyl substituent creates a prochiral center that can be exploited in asymmetric synthesis. When enzymatic resolution or chiral auxiliary-based transformations are planned, the chloro ester's defined boiling point (81°C/23.3 mmHg) and density (1.08 g/mL) facilitate precise stoichiometric control and predictable phase behavior, advantages that the higher-boiling, denser methyl 4-chlorobutyrate does not offer.

Nucleophilic Displacement Reactions Requiring Chemoselectivity Between Ester and Alkyl Halide

In reactions where a nucleophile must selectively attack the terminal chloride without competing acyl substitution at the methyl ester, the chloride leaving group provides a more controllable reactivity window than the bromide analog . This chemoselectivity advantage, inferred from the pKₐ difference of the conjugate acids (HCl vs. HBr), makes the chloro ester the preferred substrate when sequential functionalization of the two electrophilic sites is required [1].

Process Development and Scale-Up Where Distillation Purity Is Critical

The reduced-pressure boiling point of 81°C at 23.3 mmHg enables gentle distillative purification without exposing the product to the higher temperatures required for methyl 4-chlorobutyrate (175–176°C at atmospheric pressure). This thermal advantage is decisive when scaling up reactions involving thermally labile intermediates or when minimizing energy consumption is a process economic priority.

Application
Selection Property
Validation Focus
Multi-step pharmaceutical intermediate synthesis
Certified GC purity profile
Verify cumulative impurity carry-through
Chiral building block synthesis
Defined physical properties (BP, density)
Confirm stoichiometric control and phase behavior
Nucleophilic displacement with chemoselectivity
Chloride leaving-group profile
Review substitution kinetics and selectivity window
Process scale-up with distillation
Reduced-pressure boiling point
Validate thermal stability and energy efficiency

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